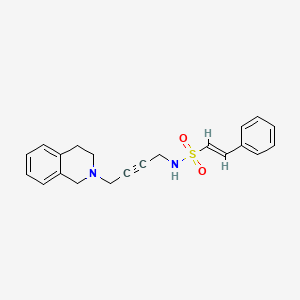

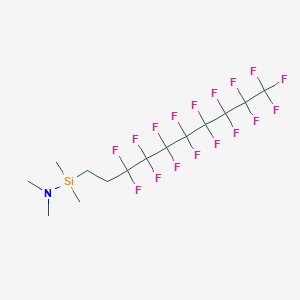

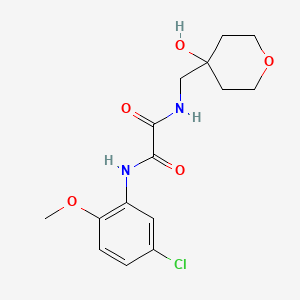

(E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-phenylethenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound would first be described in terms of its molecular formula, structure, and possibly its weight and other basic properties.

Synthesis Analysis

The synthesis of the compound would be studied. This could involve a step-by-step breakdown of the chemical reactions used to synthesize the compound from simpler starting materials.Molecular Structure Analysis

The molecular structure of the compound would be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry.Chemical Reactions Analysis

The compound’s reactivity would be studied. This could involve looking at how it reacts with other compounds under various conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be analyzed. This could involve looking at its solubility, stability, melting point, boiling point, etc.Scientific Research Applications

Interaction with Carbonic Anhydrase

Isoquinolinesulfonamides, including compounds structurally related to (E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-phenylethenesulfonamide, have been identified as inhibitors of human carbonic anhydrases (hCAs), displaying selectivity toward therapeutically relevant isozymes. The crystal structure of hCA II complexed with a similar isoquinolinesulfonamide revealed insights into the inhibitor binding mode, facilitating the design of selective inhibitors for cancer-associated hCA IX and neuronal hCA VII (Mader et al., 2011).

Modulation of Protein Kinases

Naphthalenesulfonamides and isoquinolinesulfonamides have been studied for their ability to act upon various protein kinases. Substituting the naphthalene ring with isoquinoline resulted in derivatives that ceased to be CaM antagonists but retained the ability to inhibit protein kinases. Some derivatives showed selective inhibition toward specific protein kinases, indicating a direct interaction with the active center of the enzyme (Hidaka et al., 1984).

Inhibition of Forskolin-Induced Neurite Outgrowth

A specific isoquinolinesulfonamide, H-89, has been identified to inhibit cyclic AMP-dependent protein kinase (protein kinase A) with significant potency and selectivity. This inhibition impacts forskolin-induced neurite outgrowth in PC12D pheochromocytoma cells, suggesting a potential pathway through which this compound class could modulate neuronal differentiation and signaling (Chijiwa et al., 1990).

Synthesis and Molecular Interactions

Further studies have explored the synthesis of related isoquinolines and their interactions with various biological targets. For example, research into the synthesis of ring-fluorinated isoquinolines and the development of benzenesulfonamides as potent human beta3 adrenergic receptor agonists underscores the versatility and potential therapeutic applications of these compounds (Ichikawa et al., 2006), (Parmee et al., 2000).

Safety And Hazards

The safety and potential hazards associated with the compound would be assessed. This could involve looking at its toxicity, flammability, environmental impact, etc.

Future Directions

Finally, future directions for research on the compound would be proposed. This could involve suggesting further studies to confirm its properties or explore new uses for it.

Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds. It’s also important to note that not all compounds will have all these types of information available. Some compounds may not have been synthesized or studied in detail yet.

properties

IUPAC Name |

(E)-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S/c24-26(25,17-13-19-8-2-1-3-9-19)22-14-6-7-15-23-16-12-20-10-4-5-11-21(20)18-23/h1-5,8-11,13,17,22H,12,14-16,18H2/b17-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKBUAOVWFQSDX-GHRIWEEISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC#CCNS(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC2=CC=CC=C21)CC#CCNS(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-phenylethenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Trifluoromethyl)phenyl]piperidin-3-ol;hydrochloride](/img/structure/B2740833.png)

![methyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate](/img/structure/B2740836.png)

![2-Chloro-N-[(2-cyclopropylpyridin-4-yl)methyl]acetamide;hydrochloride](/img/structure/B2740838.png)

![4-(2-hydroxyethyl)-5-methyl-1-[(4-nitrophenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2740839.png)